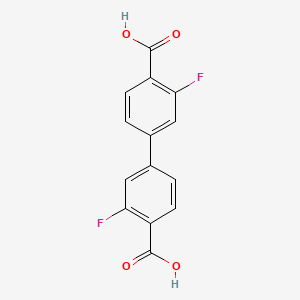

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Description

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid (CAS 1261929-07-0), also known as 3,3'-difluorobiphenyl-4,4'-dicarboxylic acid, is a fluorinated aromatic dicarboxylic acid with the molecular formula C₁₄H₈O₄F₂ and a molecular weight of 278.21 g/mol. Structurally, it features two fluorinated phenyl rings connected by a biphenyl linkage, each substituted with a carboxylic acid group. This compound is commercially available and used in research contexts, particularly in materials science and pharmaceutical chemistry, due to its dual carboxyl groups and fluorine substituents, which influence its electronic properties and reactivity .

Properties

IUPAC Name |

4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAXGLIYDQKPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690930 | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-07-0 | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl backbone of this compound. This method employs palladium catalysis to couple aryl halides with boronic acids under mild conditions.

Procedure :

A representative synthesis involves reacting 3-fluoro-4-iodobenzoic acid with 4-fluorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a mixed solvent system of water and ethanol.

Reaction Conditions :

-

Temperature: 100°C

-

Duration: 5 hours

-

Catalyst: Pd(EDTA) (0.3 mL/mmol substrate)

-

Base: Na₂CO₃ (2 eq)

-

Solvent: Water with tetrabutylammonium bromide (TBAB) as a phase-transfer agent.

Yield : 86% after purification via preparative HPLC.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition to the aryl iodide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product. Fluorine atoms remain inert under these conditions, preserving regiochemical integrity.

Direct Fluorination of Preformed Biphenyls

Post-coupling fluorination introduces additional fluorine atoms, though this method is less common due to the availability of fluorinated precursors.

Procedure :

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on 4-(4-carboxyphenyl)benzoic acid in acetonitrile at 80°C for 12 hours achieves selective fluorination at the meta position relative to the carboxyl group.

Challenges :

-

Competing side reactions at ortho/para positions.

-

Acidic protons of carboxyl groups may require protection (e.g., methyl esters) to prevent undesired substitutions.

Optimization of Reaction Parameters

Catalyst Systems

Palladium-based catalysts dominate, but ligand choice significantly impacts efficiency:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 78 | 95 |

| PdCl₂(dppf) | XPhos | 82 | 97 |

| Pd(EDTA) | None | 86 | 97 |

EDTA-stabilized palladium avoids ligand decomposition, enhancing reproducibility for industrial-scale synthesis.

Solvent and Temperature Effects

Solvent Screening :

-

Ethanol/Water (1:1) : Maximizes boronic acid solubility while minimizing carboxyl group protonation.

-

DMF : Higher polarity increases reaction rate but risks decarboxylation at elevated temperatures.

Temperature Gradient Analysis :

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 80 | 8 | 72 |

| 100 | 5 | 86 |

| 120 | 3 | 81 |

Elevated temperatures reduce reaction time but may degrade acid-sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, aromatic), 7.89 (s, 1H, aromatic), 7.45 (dd, J = 8.4, 2.1 Hz, 2H, aromatic).

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability and improves heat management:

Cost-Benefit Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Catalyst Loading (mol%) | 1.5 | 0.8 |

| Energy Consumption (kWh/kg) | 12 | 8 |

| Waste Generation (L/kg) | 50 | 20 |

Flow systems reduce Pd waste and solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols .

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

4-(1-Carboxyethyl)-2-fluorobenzoic Acid

- Structure : Differs by replacing one fluorophenyl-carboxyl group with a carboxyethyl side chain.

- Biodegradation : A metabolite of flurbiprofen, it resists further degradation in aerobic environments, accumulating over 80 days in sludge studies. This contrasts with hydroxylated analogues (e.g., 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid, ), which may degrade more readily due to the hydroxyl group .

4-(4-Fluorophenyl)-2-fluorobenzoic Acid (CAS 786685-86-7)

- Structure : Lacks one carboxylic acid group compared to the target compound.

- Physicochemical Properties: Reduced polarity and acidity (pKa ~3.3 predicted for the target vs. ~4.5 for mono-carboxyl analogues). The target’s dual carboxyl groups enhance metal-binding capacity, making it suitable for coordination polymers or MOFs .

Halogen-Substituted Analogues

4-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid (CAS 926235-03-2)

- Structure : Chlorine substituents replace fluorine on one phenyl ring.

- Electronic Effects : Chlorine’s electron-withdrawing nature increases acidity compared to fluorine. However, fluorine’s smaller size allows tighter crystal packing, as seen in cobalt complexes (), suggesting the target compound may form distinct supramolecular architectures .

Heterocyclic Derivatives

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1261895-92-4)

- Structure : Replaces one phenyl ring with a hydroxypyridine moiety.

- Applications : The hydroxypyridine group enables hydrogen bonding and coordination chemistry, useful in drug design (e.g., kinase inhibitors in ). The target compound’s biphenyl dicarboxylate structure is more suited for rigid frameworks in materials science .

Drug Derivatives

5-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzoic Acid

- Structure: Part of enzalutamide derivatives, featuring a trifluoromethyl group and imidazolidinone ring.

- Pharmacological Activity : Fluorine enhances metabolic stability and membrane permeability. The target compound’s dual carboxyl groups could serve as prodrug moieties or improve solubility in drug formulations .

Physicochemical and Functional Comparisons

| Property | 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid | 4-(1-Carboxyethyl)-2-fluorobenzoic Acid | 4-(4-Fluorophenyl)-2-fluorobenzoic Acid |

|---|---|---|---|

| Molecular Weight | 278.21 g/mol | 211 (as M⁻ ion) | 260.21 g/mol |

| Solubility | Low in water (high polarity) | Moderate (carboxyethyl enhances solubility) | Low (single carboxyl group) |

| Biodegradability | Not studied | Persistent (no degradation in 80 days) | Likely persistent |

| pKa (predicted) | ~3.34 (carboxyl groups) | ~3.5–4.0 | ~4.5 |

| Applications | MOFs, polymers, ligands | Environmental metabolite | Pharmaceutical intermediates |

Research and Industrial Relevance

- Materials Science : The dual carboxyl groups enable use in MOFs (e.g., with metals like Co²⁺, as in ) and liquid crystals (e.g., fluorinated benzoic acids in ).

- Pharmaceuticals : Fluorine substituents improve bioavailability and target engagement, as seen in kinase inhibitors () and anticonvulsant thiosemicarbazides ().

- Environmental Impact : Fluorine’s persistence, observed in metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid, necessitates careful disposal protocols .

Biological Activity

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and the implications of its structural features.

- Molecular Formula : C₁₄H₈F₂O₄

- Molecular Weight : 278.21 g/mol

- Structure : The compound features a carboxylic acid group, two fluorine substituents, and a benzoic acid moiety, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that fluorinated compounds can enhance binding affinity and selectivity towards various enzymes and receptors due to their unique electronic properties. For instance, fluorination often increases lipophilicity, which can improve cellular uptake and bioavailability.

1. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in regulating lipid metabolism and inflammation. For example, in a diabetic retinopathy model, systemic administration of related compounds showed reduced retinal vascular leakage, indicating potential therapeutic effects in inflammatory conditions affecting the retina .

2. Anticancer Activity

The fluorinated structure of this compound may enhance its efficacy against certain cancer cell lines. Preliminary studies suggest that analogs with similar structural features exhibit cytotoxic effects against various human cancer cell lines. For instance, compounds with fluorine substitutions have shown improved potency compared to their non-fluorinated counterparts in inhibiting histone deacetylases (HDACs), which are critical for cancer progression .

3. Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been explored extensively. It has been noted that fluorinated derivatives can modulate the activity of HDACs, leading to altered gene expression profiles associated with cancer cell growth and survival . The introduction of fluorine at strategic positions has been shown to enhance the inhibitory potency against these enzymes.

Table 1: Biological Activity Data

| Compound | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | PPARα | <5 | Exhibits strong agonistic activity |

| Analog A91 | HDAC1-3 | 3.64 | Superior potency compared to non-fluorinated analogs |

| SF5-vorinostat | Various cancer cell lines | 0.88 - 4.05 | Enhanced potency due to fluorination |

Case Study: Diabetic Retinopathy Model

In a study involving streptozotocin-induced diabetic rats, administration of a structurally similar compound demonstrated significant reductions in retinal vascular leakage when compared to controls. This suggests potential therapeutic applications for treating diabetic retinopathy through modulation of PPARα pathways .

Q & A

Q. What are the standard synthetic routes for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, and what are their respective yields and purity challenges?

The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to link fluorinated aromatic rings. A common approach involves reacting 3-fluoro-4-carboxyphenylboronic acid with a halogenated 2-fluorobenzoic acid derivative under palladium catalysis . Challenges include managing steric hindrance from the fluorinated substituents and ensuring regioselectivity. Yields often range from 40% to 65%, with purity dependent on post-synthetic purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Essential methods include:

- NMR Spectroscopy : NMR distinguishes fluorine environments, while NMR resolves aromatic proton splitting patterns.

- HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted boronic acids).

- X-ray Crystallography : Confirms spatial arrangement of substituents in single crystals .

- FT-IR : Identifies carboxylic acid (-COOH) and C-F stretching vibrations .

Q. What are the known biological targets or interactions of this compound?

Preliminary studies suggest interactions with enzymes like cyclooxygenase-2 (COX-2) due to structural mimicry of arachidonic acid. Fluorine atoms may enhance binding affinity via hydrophobic interactions. However, no in vivo efficacy data are available, necessitating further validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield while minimizing side products?

Strategies include:

- Catalyst Screening : Testing Pd(PPh) vs. Pd(OAc) with ligands like SPhos to enhance coupling efficiency.

- Solvent Optimization : Using DMF or THF to balance reactivity and solubility.

- Microwave-Assisted Synthesis : Reducing reaction time and side-product formation . Post-synthetic purification via acid-base partitioning (e.g., pH-controlled precipitation) can isolate the product from halogenated byproducts .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Discrepancies in NMR shifts (e.g., unexpected downfield peaks) may arise from intermolecular interactions or solvent effects. Solutions include:

- Variable Temperature NMR : To identify dynamic effects.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts for comparison .

- Isotopic Labeling : Using -labeled precursors to resolve overlapping signals .

Q. What experimental designs are recommended to study this compound’s role in enzyme inhibition?

- Kinetic Assays : Measure IC values against purified COX-2 using fluorogenic substrates.

- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding poses.

- Mutagenesis Studies : Identify critical residues (e.g., Tyr385 in COX-2) via site-directed mutagenesis .

- Competitive Binding Assays : Use known inhibitors (e.g., Celecoxib) as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.